4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
Overview
Description
4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure It contains a benzamide core substituted with chloro and nitro groups, and a sulfonyl group linked to a tetrahydrofuranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the sulfonylation of the nitro-chlorobenzamide with a sulfonyl chloride derivative. The final step involves the reaction with tetrahydro-2-furanylmethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The tetrahydrofuranyl moiety can be oxidized to a furan ring using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amine or thiol nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 4-chloro-2-amino-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-2-nitro-N-(4-{[(furan-2-ylmethyl)amino]sulfonyl}phenyl)benzamide.
Scientific Research Applications
4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups are key functional groups that can participate in binding interactions, while the tetrahydrofuranyl moiety may enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the sulfonyl and tetrahydrofuranyl moieties.
4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains the tetrahydrofuranyl moiety but lacks the chloro and nitro groups.
2-chloro-4-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups.
Uniqueness
4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group linked to a tetrahydrofuranyl moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
4-chloro-2-nitro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S/c19-12-3-8-16(17(10-12)22(24)25)18(23)21-13-4-6-15(7-5-13)29(26,27)20-11-14-2-1-9-28-14/h3-8,10,14,20H,1-2,9,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVYKWFEMJFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.